6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS: 858516-70-8; molecular formula: C₁₄H₁₁BrN₂) is a brominated imidazo[1,2-a]pyridine derivative with a 4-methylphenyl substituent at position 2 (Figure 1). Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, materials science, and agrochemicals due to their structural versatility and bioactivity . This compound is of particular interest in drug discovery, as bromine at position 6 enables further functionalization via cross-coupling reactions, while the 4-methylphenyl group may influence lipophilicity and target binding .
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUYIDHWOOLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362820 | |
| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858516-70-8 | |
| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Chloroacetaldehyde
In a patent by CN103788092A, 2-amino-5-bromopyridine reacts with a 40% chloroacetaldehyde aqueous solution under alkaline conditions (sodium bicarbonate, sodium hydroxide, or triethylamine) in ethanol, methanol, or water at 25–50°C for 2–24 hours. The process avoids high-temperature reflux, reducing energy consumption and side reactions.
Optimization with Phenacyl Bromides
A DBU-catalyzed protocol in aqueous ethanol (1:1 v/v) at room temperature uses 2-amino-5-bromopyridine and 4-methylphenacyl bromide. The mild conditions prevent decomposition of sensitive intermediates:
One-Pot Multicomponent Strategies
Fe3O4@SiO2 Nanocatalyst-Mediated Synthesis
A magnetic nanocatalyst (Fe3O4@SiO2) enables a one-pot reaction of 2-amino-5-bromopyridine, 4-methylbenzaldehyde, and terminal alkynes. The heterogeneous catalyst simplifies product isolation:
Microwave-Assisted Synthesis
Biradar and Bhovi’s microwave irradiation method reduces reaction times from hours to minutes:
- Reactants : 2-amino-5-bromopyridine, 3,4-dichlorophenylboronic acid
- Conditions : 150°C, 15 minutes
- Yield : 92%.
Catalytic Approaches for Enhanced Efficiency
Copper Silicate Nanoparticles
Copper silicate catalyzes the coupling of 2-amino-5-bromopyridine with 4-methylphenacyl bromide in ethanol under reflux:
Phosphorus Tribromide-Mediated Reduction
EP1539751B1 details a two-step process for functionalizing the imidazo[1,2-a]pyridine core:
- Condensation : 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone.
- Reduction : Phosphorus tribromide in tetrahydrofuran (40°C, 1 hour).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Nucleophilic Substitution-Cyclization
The reaction begins with the nucleophilic attack of 2-amino-5-bromopyridine’s amine group on the α-carbon of chloroacetaldehyde or phenacyl bromide, forming an imine intermediate. Intramolecular cyclization eliminates water or hydrogen bromide, yielding the bicyclic structure.
Role of Bases and Catalysts
Bases (e.g., NaHCO3) deprotonate the amine, enhancing nucleophilicity. Catalysts like DBU facilitate imine formation via hydrogen bonding, while copper silicate promotes Ullmann-type coupling in multicomponent reactions.
Challenges and Optimizations
- Side Reactions : Prolonged heating with chloroacetaldehyde generates dimers; microwave irradiation mitigates this.
- Solvent Choice : Ethanol balances solubility and environmental impact, whereas methyl isobutyl ketone improves phase separation in large-scale syntheses.
- Purification : Recrystallization with ethyl acetate/hexane (1:1) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Synthesis of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
The synthesis of this compound typically involves several methodologies, including:
- Condensation Reactions : A common approach includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination to introduce the bromine atom at the 6-position.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and can be optimized for efficiency.
- Oxidative Coupling and Tandem Reactions : These methods facilitate the formation of complex structures in fewer steps, enhancing yield and purity.
The general synthetic pathway can be summarized as follows:
- Condensation : React 2-aminopyridine with an aldehyde or ketone.
- Bromination : Introduce bromine using brominating agents under controlled conditions.
- Purification : Employ techniques such as column chromatography to isolate the desired product.
Biological Activities
This compound has garnered attention for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, studies have shown that certain analogs can inhibit mycobacterial growth effectively, making them promising candidates for new tuberculosis therapies .
Anticancer Properties
Cytotoxicity assays conducted on various cancer cell lines, including HeLa cells, have demonstrated that some derivatives possess notable cytotoxic effects. For example, compounds derived from the imidazo[1,2-a]pyridine scaffold have been shown to exhibit half-maximal inhibitory concentrations (IC50) below 150 µM against cancer cells . The mechanism often involves inhibition of critical cellular processes such as geranylgeranylation.
Study on Antimycobacterial Agents
A study by Moraski et al. highlighted a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives that emerged as potent antimycobacterial agents. The research focused on their structural modifications and their impact on biological activity against resistant strains of mycobacteria . The findings underscore the importance of structure-activity relationships in developing effective treatments.
Development of RGGT Inhibitors
In another study, researchers synthesized a set of 6-substituted imidazo[1,2-a]pyridine analogs designed as inhibitors of Rab geranylgeranyl transferase (RGGT). The study revealed that several compounds displayed significant cytotoxicity against HeLa cells and inhibited Rab11A prenylation effectively . This research opens avenues for targeted cancer therapies utilizing these compounds.
Comparative Data Table
| Property/Activity | Description |
|---|---|
| Chemical Structure | Contains a bromine atom and a 4-methylphenyl group in a fused ring system. |
| Solubility | Soluble in polar organic solvents; limited solubility in non-polar solvents. |
| Antimicrobial Activity | Effective against MDR-TB and XDR-TB with various derivatives showing significant inhibition. |
| Cytotoxicity | IC50 values indicate high cytotoxic potential against cancer cell lines. |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cholinesterase Inhibition
- Compound 2h (6-unsubstituted, biphenyl side chain, methyl at R4): Displays potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), attributed to the biphenyl moiety’s interaction with AChE’s peripheral anionic site .
- 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine : Lacks a biphenyl group, suggesting weaker AChE inhibition. However, its bromine and methyl groups may enhance selectivity for other targets .
- Compound 2j (3,4-dichlorophenyl side chain): Strong butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM), highlighting the importance of electron-withdrawing substituents for BChE activity .
Antibacterial Activity
- Imidazo[1,2-a]pyridines without additional nitrogens (e.g., parent scaffold): Exhibit lower MIC values (1–2 µM) compared to nitrogen-enriched analogues (MIC = 5–9 µM), suggesting that bromine at position 6 in the target compound may preserve potency .
Physicochemical Properties
*Estimated based on similar brominated imidazo[1,2-a]pyridines .
Biological Activity
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a notable compound within the imidazopyridine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a para-methylphenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold. This structural configuration is crucial for its biological activity.
Biological Activities
Research has highlighted several key biological activities associated with imidazo[1,2-a]pyridine derivatives, including:
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many imidazopyridine derivatives act as inhibitors of various kinases involved in cancer progression. For example, studies have identified potent c-Met inhibitors among related compounds, suggesting that similar mechanisms may apply to this compound .
- Cell Cycle Arrest : Compounds within this class can induce cell cycle arrest in cancer cells. Research indicates that certain derivatives lead to G2/M phase accumulation in treated cells, disrupting normal cell division .
Table 1: Antiproliferative Activity of Imidazopyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 (Colorectal) | 1.50 | Kinase inhibition |
| Compound B | NCI-H460 (Lung) | 1.87 | Cell cycle arrest |
| Compound C | Capan-1 (Pancreatic) | 7.29 | Induces apoptosis |
Case Study: Anticancer Efficacy
In a study evaluating various imidazopyridine derivatives, a compound structurally similar to this compound exhibited an IC50 value of approximately 4.25 µM against multiple cancer cell lines while demonstrating selectivity towards cancerous cells over normal peripheral blood mononuclear cells (PBMCs). This suggests potential for targeted cancer therapies .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that similar compounds possess favorable oral bioavailability and metabolic stability. For instance, a related derivative demonstrated an oral bioavailability of approximately 29% and minimal inhibition of hERG channels, indicating a low risk for cardiac toxicity .
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine?
The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core. A common method involves reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridine with bromine in chloroform under controlled conditions to substitute hydrogen at the 6-position . Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) significantly improves reaction efficiency, yielding >85% purity while reducing side products . Key parameters include solvent choice (e.g., DMF for solubility) and catalyst optimization (e.g., AlCl₃ for regioselectivity) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 6-bromo group serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) show that bromine’s electron-withdrawing effect lowers the LUMO energy at the 6-position, facilitating nucleophilic attack . For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, 12 h) yields biaryl derivatives with >70% efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR shows characteristic signals at δ 8.2–8.5 ppm (pyridine H-8) and δ 2.4 ppm (methyl group on the phenyl ring) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 287.0 (C₁₄H₁₁BrN₂).
- X-ray Crystallography : Confirms dihedral angles (e.g., 24.6° between imidazo and phenyl rings), critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological activities have been reported?
The compound exhibits moderate antimicrobial activity (in vitro MIC: 8–16 µg/mL against S. aureus) and inhibits COX-2 (IC₅₀: 0.07 µM) due to its sulfonamide-like electronic profile. Substitutions at the 3-position (e.g., morpholine) enhance selectivity for mitochondrial benzodiazepine receptors .
Advanced Research Questions
Q. How do computational models predict the compound’s interaction with GABA receptors?
Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the imidazo nitrogen and GABAₐ receptor α1-subunit (binding affinity: −9.2 kcal/mol). Acetylation at the C-3 position (via Friedel-Crafts acylation) improves hydrophobic interactions, as shown in ligand-receptor MD simulations .
Q. What strategies resolve contradictions in SAR studies for anticancer activity?
Conflicting data on antiproliferative effects (e.g., IC₅₀ variability across cell lines) may arise from substituent-dependent mitochondrial targeting. Comparative studies show:
| Substituent at 2-position | IC₅₀ (MCF-7) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| 4-Methylphenyl | 12 µM | 3.5 |
| 4-Nitrophenyl | 8 µM | 1.2 |
| The methyl group’s hydrophobicity enhances membrane permeability, while nitro groups induce off-target ROS generation . |
Q. How does solvent-free synthesis impact reaction thermodynamics?
Under solvent-free conditions (e.g., 120°C, 2 h), the reaction activation energy decreases by 30% (ΔG‡: 85 → 60 kJ/mol), as shown by DSC and kinetic studies. This method avoids solvent coordination, favoring a concerted mechanism with higher atom economy (85% vs. 65% in DMF) .
Q. What crystallographic insights explain its solid-state stability?
Hirshfeld surface analysis identifies Br···H (3.01 Å) and π-π stacking (3.4 Å) as dominant interactions. The crystal packing (space group P2₁/c) shows a 1D chain structure stabilized by C-H···Br contacts, critical for mitigating hygroscopicity .
Q. How does halogen bonding influence its pharmacokinetic properties?
The bromine atom participates in halogen bonding with serum albumin (Kd: 5.2 µM), prolonging plasma half-life (t₁/₂: 6.8 h vs. 2.1 h for non-halogenated analogs). MD simulations predict improved blood-brain barrier penetration (logBB: 0.42) compared to chloro derivatives .
Methodological Guidance
Q. How to design analogs for enhanced metabolic stability?
- Substitution Strategy : Introduce electron-donating groups (e.g., -OCH₃) at the 8-position to reduce CYP3A4-mediated oxidation.
- Deuterium Labeling : Replace the methyl group with CD₃ to slow metabolism (e.g., in vivo AUC increase by 2.5×) .
Q. What in silico tools are recommended for toxicity screening?
- ADMET Prediction : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity risk (e.g., LD₅₀: 280 mg/kg, comparable to zolpidem).
- Off-Target Profiling : PASS Online predicts moderate hERG inhibition (Pa: 0.43), necessitating patch-clamp validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
